molecular formula C23H23N3O4 B5289729 N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]pentanamide

N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]pentanamide

Cat. No.: B5289729
M. Wt: 405.4 g/mol
InChI Key: HIWLPHWNQGEALE-OUKQBFOZSA-N
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Description

N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]pentanamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the quinoline core using a mixture of concentrated nitric acid and sulfuric acid.

    Hydroxylation: The hydroxy group can be introduced through hydroxylation of the nitroquinoline using reagents such as hydrogen peroxide in the presence of a catalyst.

    Formation of the Amide Linkage: The final step involves the formation of the amide linkage by reacting the hydroxy-nitroquinoline with pentanoic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]pentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, base catalysts, moderate temperatures.

Major Products Formed

    Oxidation: Formation of quinoline ketones.

    Reduction: Formation of aminoquinoline derivatives.

    Substitution: Formation of alkylated or halogenated quinoline derivatives.

Scientific Research Applications

N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating infections and cancer.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]pentanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, enzymes, and proteins, disrupting their normal function.

    Pathways Involved: It can interfere with cellular processes such as DNA replication, transcription, and protein synthesis, leading to cell death in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A simpler quinoline derivative with antimicrobial properties.

    5-Nitroquinoline: A nitro-substituted quinoline with potential anticancer activity.

    Quinoline-8-ol: Another hydroxyquinoline derivative with applications in coordination chemistry.

Uniqueness

N-[(2E)-1-(8-Hydroxy-5-nitroquinolin-7-YL)-3-phenylprop-2-EN-1-YL]pentanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[(E)-1-(8-hydroxy-5-nitroquinolin-7-yl)-3-phenylprop-2-enyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-2-3-11-21(27)25-19(13-12-16-8-5-4-6-9-16)18-15-20(26(29)30)17-10-7-14-24-22(17)23(18)28/h4-10,12-15,19,28H,2-3,11H2,1H3,(H,25,27)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWLPHWNQGEALE-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C=CC1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)NC(/C=C/C1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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